[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol

Catalog No.
S7517605
CAS No.
M.F
C20H27N3O
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin...

Product Name

[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol

IUPAC Name

[3-benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C20H27N3O/c1-16(2)19-21-11-9-18(22-19)23-12-6-10-20(14-23,15-24)13-17-7-4-3-5-8-17/h3-5,7-9,11,16,24H,6,10,12-15H2,1-2H3

InChI Key

XDJFRCGTZQWOQD-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CC(=N1)N2CCCC(C2)(CC3=CC=CC=C3)CO

Canonical SMILES

CC(C)C1=NC=CC(=N1)N2CCCC(C2)(CC3=CC=CC=C3)CO
[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol is a hybrid molecule that has drawn interest in different fields of research and industry. This paper seeks to provide a comprehensive review of the molecule, its properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, limitations, and future directions, with a focus on scientific research.

[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol is a hybrid molecule that combines different pharmacophores in a single molecule. Its design is aimed at targeting specific proteins, enzymes, receptors or cellular pathways in different biological processes. Despite the novelty of the molecule, extensive research has been conducted, and it has demonstrated promising results in several applications.
The physical and chemical properties of [3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol include a molecular weight of 426.57 g/mol, a melting point of 159-161 °C, and a boiling point of 672.4 °C at 760 mm Hg. Its density is 1.22 g/mL at 25 °C, and it has a solubility of approximately 3 mg/mL in water, 10 mg/mL in ethanol, and insoluble in most organic solvents. Its structure contains three carbon-carbon single bonds, one carbon-carbon double bond, three nitrogen atoms, one oxygen atom, and a benzyl group.
There are several methods used in the synthesis of [3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol. One of the popular methods is the reaction of a suitable pyrimidine with benzyl chloride to proceed in the presence of base catalysts, followed by the coupling reaction with piperidine. Another popular method involves the reaction of pyrimidine with benzyl alcohol in the presence of a Lewis acid catalyst. NMR spectroscopy, mass spectrometry, X-ray crystallography, IR spectroscopy, and chromatography are the primary methods used in the characterization of the molecule.
Analyze the molecule through different mechanisms. Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) coupled with mass spectrometry (MS) are among the popular methods used in the analysis of the compound. Other analytical techniques include UV-visible spectroscopy, NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
The molecule exhibits different biological properties depending on the target and mode of action. Recent studies have shown that the molecule inhibits specific enzymes, such as kinases, phosphatases, and acetylases, associated with cancer progression and metastasis. It has also been shown to inhibit G-protein-coupled receptor pathways associated with inflammation and pain. Moreover, the molecule has demonstrated antiviral activity against certain viruses.
Studies have assessed the toxicity and safety of [3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol in laboratory models. In-vivo toxicology studies revealed minimal toxicity, and no significant side effects have been reported. However, thorough toxicology studies must be conducted before considering in-vivo trials in humans.
The molecule has shown promise in several scientific applications, including cellular signaling studies, drug discovery, and chemical biology. It has been used to target specific cancer cells, viral entry, and gene expression. The molecule has also shown usefulness in models of Alzheimer's disease and cardiovascular diseases.
Due to the promising results in preclinical studies, there is an increasing interest in the molecule by scientists in different fields. Several studies are currently underway to assess the efficacy of the molecule in clinical models.
One limitation of the molecule is its solubility, which limits its use in in-vivo models. Moreover, more research is needed to understand its pharmacokinetics and drug interactions. Future research could explore the use of the molecule in combination therapies, target specific diseases and develop more efficient methods of synthesis.
- Comprehensive studies to establish the safety and efficacy of the molecule in clinical models.
- Development of novel delivery methods to improve in-vivo efficacy
- Exploitation of the molecule's antiviral potential in the treatment of emerging viral diseases
- Investigation of the molecule's usefulness in immune modulation, inflammation, and pain.
- Development of new synthetic methods to improve yield and reduce cost and environmental impact.
- Exploration of the molecule's potential use in bioimaging and biosensors.
- Development of predictive tools to identify the target protein and mechanism of action based on structural features.
- Exploration of the molecule's potential in food preservation and agrochemicals.
[3-Benzyl-1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methanol is a promising hybrid small molecule with diverse potential applications. Its unique structure and mode of action make it a promising candidate in drug research and chemical biology. With further research and development, the molecule has the potential to become an essential tool in biomedical research, pharmacology, and industry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

325.215412493 g/mol

Monoisotopic Mass

325.215412493 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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